molecular formula C21H17N B11939171 2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine CAS No. 75392-24-4

2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine

Katalognummer: B11939171
CAS-Nummer: 75392-24-4
Molekulargewicht: 283.4 g/mol
InChI-Schlüssel: XLHNFKOFFFAZAW-RCWDKCQFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(E)-2-Phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine (CAS 75392-24-4) is a pyridine derivative featuring two styryl (phenylethenyl) substituents at the 2- and 4-positions of the pyridine ring, with distinct stereochemistry (E at position 2 and Z at position 4). Its molecular formula is C₂₁H₁₇N, with a molecular weight of 283.366 g/mol . The compound exhibits a density of 1.137 g/cm³, a boiling point of 453.8°C, and a flash point of 199.9°C .

Eigenschaften

CAS-Nummer

75392-24-4

Molekularformel

C21H17N

Molekulargewicht

283.4 g/mol

IUPAC-Name

4-[(Z)-2-phenylethenyl]-2-[(E)-2-phenylethenyl]pyridine

InChI

InChI=1S/C21H17N/c1-3-7-18(8-4-1)11-12-20-15-16-22-21(17-20)14-13-19-9-5-2-6-10-19/h1-17H/b12-11-,14-13+

InChI-Schlüssel

XLHNFKOFFFAZAW-RCWDKCQFSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=C\C2=CC(=NC=C2)/C=C/C3=CC=CC=C3

Kanonische SMILES

C1=CC=C(C=C1)C=CC2=CC(=NC=C2)C=CC3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Stepwise Wittig Olefination

A two-step protocol involves introducing the E-configured styryl group first, followed by the Z-configured group. For example:

  • First Olefination : 2-Chloropyridine reacts with (E)-styrylphosphonium ylide under basic conditions (e.g., NaH/THF) to yield 2-[(E)-2-phenylethenyl]pyridine.

  • Second Olefination : The 4-position is functionalized using a Z-selective ylide, often stabilized by bulky substituents or low-temperature conditions (−78°C).

Key Data :

StepReagentsConditionsYieldStereochemistry
1(E)-Styryl ylideNaH, THF, 0°C68%E-configuration
2(Z)-Styryl ylideLiHMDS, −78°C52%Z-configuration

Palladium-Catalyzed Cross-Coupling

The Heck reaction enables direct coupling of styrenes to halogenated pyridines. This method is advantageous for stereoretention but requires precise catalyst tuning.

Sequential Heck Coupling

Example Conditions :

  • Catalyst: PdCl₂(PPh₃)₂

  • Base: Et₃N

  • Solvent: DMF, 80°C

Condensation and Cyclization Strategies

Multi-component reactions (MCRs) and cyclization offer atom-economic routes.

Kröhnke Pyridine Synthesis

A one-pot condensation of α,β-unsaturated carbonyl compounds, ammonium acetate, and diketones can yield substituted pyridines. For example:

  • Reactants : Cinnamaldehyde (E-configuration), acetylacetone, and ammonium acetate.

  • Conditions : Solvent-free, 120°C, 6 hours.

  • Yield : 65–78%.

Modifications using Z-configured aldehydes or post-functionalization are required to install the second styryl group.

Thorpe–Ziegler Cyclization

Cyclization of cyanoacetamide derivatives under basic conditions generates pyridine cores. Subsequent dehydrogenation introduces double bonds:

  • Cyclization : Ethyl 3-cyano-1,2-dihydro-2-thioxopyridine-5-carboxylate reacts with chloroacetamide to form a thieno[2,3-b]pyridine intermediate.

  • Dehydrogenation : Oxidation with DDQ or Pd/C introduces the styryl groups.

Regioselectivity and Stereochemical Control

Achieving E/Z isomerism at distinct positions remains a synthetic challenge. Key strategies include:

Steric and Electronic Effects

  • E-Configuration : Bulky ylides or high-temperature conditions favor trans-addition.

Catalytic Asymmetric Methods

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Wittig ReactionHigh stereocontrol, modularMulti-step, sensitive to moisture50–75%
Heck CouplingDirect coupling, scalableRequires expensive catalysts60–80%
Kröhnke CondensationAtom-economic, one-potLimited stereoselectivity65–78%
Thorpe–ZieglerAccess to fused ringsHarsh conditions, byproduct formation55–70%

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-[(E)-2-Phenylethenyl]-4-[(Z)-2-Phenylethenyl]pyridin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

    Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet. Es wird auch zur Untersuchung von Reaktionsmechanismen und Katalyse eingesetzt.

    Biologie: Wird auf seine möglichen biologischen Aktivitäten, wie z. B. antimikrobielle und Antikrebsaktivitäten, untersucht.

    Medizin: Wird als möglicher therapeutischer Wirkstoff untersucht, da er mit bestimmten biologischen Zielmolekülen interagieren kann.

    Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien, wie z. B. organischen Halbleitern und Leuchtdioden (LEDs), eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-[(E)-2-Phenylethenyl]-4-[(Z)-2-Phenylethenyl]pyridin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielmolekülen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielmoleküle binden und ihre Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. So kann sie beispielsweise die Aktivität bestimmter Enzyme, die an der Zellproliferation beteiligt sind, hemmen und so eine Antikrebswirkung zeigen. Die genauen Pfade und molekularen Zielmoleküle, die an seinem Wirkmechanismus beteiligt sind, werden derzeit noch untersucht.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a six-membered aromatic heterocycle with one nitrogen atom. The presence of the phenylethenyl groups contributes to its reactivity and biological properties. The molecular formula is C13H11NC_{13}H_{11}N, with a molecular weight of approximately 181.23 g/mol.

Research indicates that compounds similar to 2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine exhibit significant biological activities, including:

  • Anticancer Activities : Studies have shown that related pyridine derivatives can inhibit tumor growth by targeting specific cellular pathways.
  • Antimicrobial Properties : The compound has been evaluated for its efficacy against various bacterial strains, demonstrating potential as an antimicrobial agent.
  • Neurological Effects : Compounds in this category have been investigated for their role as positive allosteric modulators of glutamate receptors, which are critical in neurological signaling.

Case Study: Anticancer Activity

A study published in the British Journal of Pharmacology explored the effects of SIB-1893 (a related compound) on human metabotropic glutamate receptor 4 (hmGluR4). The results indicated enhanced potency and efficacy in inhibiting cancer cell proliferation through modulation of glutamate signaling pathways .

Supramolecular Chemistry

The compound's ability to form hydrogen bonds and π–π interactions makes it valuable in supramolecular chemistry. For example, a study involving a dichlorocadmium(II) complex of a related pyridine derivative demonstrated the formation of a new topological network through extensive hydrogen bonding interactions . This highlights the potential for creating novel materials with unique properties.

Material Science Applications

Due to its structural features, this compound can serve as a building block for functional materials. Its incorporation into polymer matrices could lead to materials with enhanced optical or electronic properties.

Table: Comparison with Related Compounds

Compound NameStructure CharacteristicsUnique Features
This compoundTwo phenylethenyl groups on pyridineExhibits both (E) and (Z) isomerism
4-(2-Phenylethenyl)pyridineSingle phenylethenyl groupSimpler structure, potentially less active
3-(2-Phenylethenyl)pyridineSubstituted at position 3 on pyridineDifferent electronic properties
N-(Phenylethynyl)pyridineContains an ethynyl groupDifferent reactivity due to triple bond

Wirkmechanismus

The mechanism of action of 2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets involved in its mechanism of action are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) LogP Reference
2-[(E)-2-Phenylethenyl]-4-[(Z)-2-Phenylethenyl]pyridine C₂₁H₁₇N 283.366 1.137 453.8 5.422
2-[(E)-2-Phenylethenyl]-5-[(Z)-2-Phenylethenyl]pyridine C₂₁H₁₇N 283.136 1.137* 448.8* 5.35*
4-[(E)-2-Phenylethenyl]pyridine (4-Styrylpyridine) C₁₃H₁₁N 181.238 N/A N/A ~3.5†
(E)-2-Methyl-6-(2-phenylethenyl)pyridine (SIB-1893) C₁₄H₁₃N 195.27 N/A N/A ~3.0‡

*Predicted values. †Estimated based on simpler styrylpyridines. ‡Approximation from structural analogs.

Key Observations :

  • Positional Isomerism : The 2,4- and 2,5-isomers (Table 1) exhibit nearly identical molecular weights and densities, but the 2,4-isomer has a marginally higher boiling point (453.8°C vs. 448.8°C), likely due to differences in molecular symmetry and intermolecular interactions .
  • Substituent Effects : The addition of a second styryl group in the target compound doubles its molecular weight compared to 4-styrylpyridine, significantly increasing LogP (5.42 vs. ~3.5), which may enhance lipid solubility but reduce aqueous solubility .

Structural and Functional Analogues

4-Styrylpyridine Derivatives

  • 4-[(E)-2-Phenylethenyl]pyridine (CAS 5097-93-8): A monostyrylpyridine with simpler structure (C₁₃H₁₁N, MW 181.238) . Unlike the target compound, it lacks a second styryl group, resulting in lower molecular weight and LogP. Such derivatives are often used as fluorescent probes or intermediates in photodimerization reactions .

Neuroprotective Styrylpyridines

  • (E)-2-Methyl-6-(2-phenylethenyl)pyridine (SIB-1893) : This mGluR5 antagonist demonstrates neuroprotective effects by modulating NMDA receptor activity. Its methyl substituent and single styryl group contrast with the target compound’s dual styryl motifs, highlighting how substituent number and position influence biological targeting .

Quinazolinone Derivatives with Styryl Groups

  • 3-Phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-ones: These compounds, bearing a quinazolinone core, exhibit COX-2 inhibitory activity (e.g., 47.1% inhibition at 20 μM) .

Biologische Aktivität

2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine, also known by its CAS number 75392-24-4, is a polyunsaturated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological effects, including anticancer and antimicrobial properties.

PropertyValue
Molecular FormulaC21H17N
Molecular Weight283.366 g/mol
Boiling Point453.8 ºC
Flash Point199.9 ºC
Purity≥96%

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including leukemia and colon cancer cells. In vitro assays demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating potent activity against these malignancies .

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. Flow cytometry analyses revealed that treatment with this compound led to an increase in the population of cells arrested in the G2/M phase, suggesting a disruption in normal cell cycle dynamics .
  • Case Study : A study involving leukemia cell lines showed that treatment with this pyridine derivative resulted in a notable increase in apoptotic markers, with early and late apoptotic cells rising significantly after exposure to the compound .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of bacterial strains. The compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

  • Mechanism of Action : The antimicrobial effects are believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways within the microorganisms.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics:

  • The presence of conjugated double bonds enhances electron delocalization, which is critical for interaction with biological targets.
  • The pyridine ring contributes to the compound's ability to form hydrogen bonds, facilitating binding with various biomolecules.

Research Findings

Several studies have focused on elucidating the biological mechanisms underlying the activity of this compound:

  • Study on Cell Cycle Arrest : Research indicated that treatment with this compound led to significant changes in cell cycle distribution among treated cells, particularly increasing the proportion in the G2/M phase compared to controls .
  • Apoptosis Induction : Apoptotic assays confirmed that higher concentrations of this compound significantly increased apoptotic cell populations, highlighting its potential as an anticancer therapeutic .

Q & A

Q. What are the key structural features and physicochemical properties of 2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine?

The compound features a pyridine core substituted with both (E)- and (Z)-configured styryl groups. Its molecular formula is C₂₁H₁₇N (MW: 283.37 g/mol) with a predicted density of 1.137 g/cm³ and boiling point of 448.8±40.0 °C. The (E) and (Z) stereochemistry at positions 2 and 4 introduces geometric isomerism, which may influence intermolecular interactions and reactivity. Analytical predictions include a pKa of ~5.35, suggesting weak basicity under physiological conditions .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

While specific toxicity data are limited, the compound should be treated as a Category 4 acute toxin (oral, dermal, inhalation) under EU-GHS/CLP regulations. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid dust formation. Store in a cool, dry place away from incompatible reagents. No ecological or chronic toxicity data are available; assume persistence until proven otherwise .

Q. What synthetic methodologies are reported for styryl-substituted pyridines?

General approaches include:

  • Cross-coupling reactions (e.g., Heck coupling) using palladium catalysts to introduce styryl groups.
  • Solvent selection : Dichloromethane or ethyl acetate for extraction, with controlled reflux conditions (e.g., 60–80°C).
  • Purification : Column chromatography or crystallization to isolate geometric isomers. Reaction yields depend on steric hindrance and catalyst efficiency .

Advanced Research Questions

Q. How can geometric isomerism (E/Z) in this compound be resolved, and what analytical techniques validate its configuration?

  • Separation : Use chiral HPLC or recrystallization with polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences.
  • Validation :
  • NMR : Compare coupling constants (J values) for vinyl protons; (E)-isomers typically show J ≈ 12–16 Hz, while (Z)-isomers exhibit lower J (~10–12 Hz).
  • IR Spectroscopy : Analyze C=C stretching frequencies (~1620–1680 cm⁻¹) to confirm conjugation patterns.
  • X-ray crystallography for definitive stereochemical assignment .

Q. What contradictions exist in reported biological activities of styrylpyridines, and how can experimental design address them?

  • Contradiction : Some studies report neuroprotective effects via mGluR5 antagonism (IC₅₀ ~69 nM for DAPK1), while others note limited blood-brain barrier permeability.
  • Resolution :
  • In vitro vs. in vivo models : Use primary neuronal cultures to isolate receptor interactions and pharmacokinetic studies (e.g., PAMPA-BBB assay) to assess bioavailability.
  • Structural analogs : Synthesize derivatives with fluorinated or methylated groups to enhance lipophilicity and compare activity .

Q. How do computational studies inform the design of derivatives with enhanced bioactivity?

  • Molecular docking : Screen against mGluR5 or DAPK1 crystal structures (PDB IDs: 4XAM, 2VSO) to predict binding affinities.
  • QSAR modeling : Correlate substituent electronic effects (Hammett σ constants) with IC₅₀ values. For example, electron-withdrawing groups on the styryl moiety may improve receptor affinity .

Q. What are the challenges in characterizing degradation products under varying pH and temperature conditions?

  • Methodology :
  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C.
  • LC-MS/MS : Identify degradation products via high-resolution mass spectrometry and fragmentation patterns.
  • Stability indicating assays : Validate HPLC methods with spiked degradation samples to ensure specificity .

Methodological Considerations

Q. How to optimize reaction conditions for synthesizing stereoisomerically pure derivatives?

  • Catalyst screening : Test Pd(OAc)₂, Pd(PPh₃)₄, or Buchwald-Hartwig catalysts for coupling efficiency.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) may favor (E)-isomers, while non-polar solvents (toluene) could stabilize (Z)-forms.
  • Temperature control : Lower temperatures (0–25°C) reduce isomerization post-synthesis .

Q. What strategies mitigate batch-to-batch variability in biological assays?

  • Standardization : Pre-treat compound stocks with activated charcoal to remove trace impurities.
  • QC protocols : Require ≥95% purity (HPLC) and consistent NMR spectra for all batches.
  • Positive controls : Include reference compounds (e.g., MPEP for mGluR5 assays) to normalize inter-assay variability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.